molecular formula C17H25NO4 B1412401 Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate CAS No. 229009-12-5

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate

Cat. No.: B1412401
CAS No.: 229009-12-5
M. Wt: 307.4 g/mol
InChI Key: AKEHIJCLHUCWFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is an organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a butanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate typically involves the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting butanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.

    Coupling of the protected amine with the ester: This step involves the reaction of the benzyloxycarbonyl-protected amine with the tert-butyl ester under conditions that promote amide bond formation, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used to remove the benzyloxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Free amine derivatives.

    Substitution: Substituted products with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobutanoate: Lacks the benzyloxycarbonyl protecting group, making it less versatile in peptide synthesis.

    Benzyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate: Contains a benzyl ester group instead of a tert-butyl ester, which can affect its reactivity and stability.

    Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)butanoate: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is unique due to its combination of a tert-butyl ester and a benzyloxycarbonyl-protected amine. This dual functionality allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-8-12-18(4)16(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEHIJCLHUCWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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